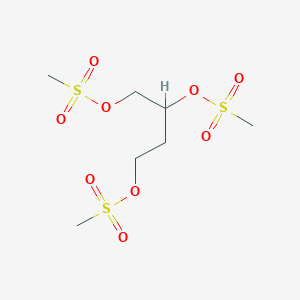

1,2,4-Tris(methanesulfonyloxy)butane

描述

Overview of Methanesulfonate (B1217627) Esters as Research Compounds

Methanesulfonate esters, also known as mesylates, are a specific type of alkylating agent. wikipedia.org They are esters of methanesulfonic acid. wikipedia.org In chemical research, methanesulfonate esters are recognized as potent alkylating agents that can induce genetic and related effects, which makes them valuable tools in studying cellular processes. researchgate.netnih.gov For instance, compounds like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are used to induce mutations and DNA damage in laboratory settings to investigate DNA repair pathways. researchgate.netmdpi.com

The reactivity of methanesulfonate esters is influenced by the nature of the alkyl group and the stability of the methanesulfonate leaving group. numberanalytics.com These esters can participate in nucleophilic substitution reactions, where the methanesulfonate group is displaced by a nucleophile. oncohemakey.com The study of their hydrolysis and reaction kinetics under various conditions, such as different pH levels, is a significant area of research, providing insights into their stability and reactivity. acs.org This understanding is crucial for controlling their reactions in synthetic chemistry and for their application as research tools. enovatia.com

Contextualization within Alkylating Agent Chemical Classes

Alkylating agents are broadly categorized based on their chemical structures. The primary classes include:

Nitrogen mustards vedantu.com

Alkyl sulfonates vedantu.com

Nitrosoureas vedantu.com

Triazines vedantu.com

Ethylenimines vedantu.com

Methanesulfonate esters fall under the category of alkyl sulfonates. oncohemakey.comvedantu.com This class of compounds is characterized by the presence of a sulfonate group as the leaving group. numberanalytics.com Alkylating agents, including methanesulfonates, exert their effects by covalently binding to nucleophilic sites on macromolecules like DNA and proteins. oncohemakey.comnih.gov This interaction can lead to various cellular consequences, such as the inhibition of DNA replication and transcription, ultimately resulting in cytotoxicity. nih.govbritannica.com The specific mechanisms and outcomes of alkylation can differ between the classes, influencing their applications in research and medicine. oncohemakey.com For example, some alkylating agents are known to cross-link DNA strands, while others cause single-strand breaks or base modifications. britannica.com

Significance of 1,2,4-Tris(methanesulfonyloxy)butane within Academic Chemical Research

This compound, also known as 1,2,4-butanetriol (B146131) trimesylate, is a polyfunctional alkylating agent. lookchem.com Its structure contains three methanesulfonyloxy groups, making it capable of forming multiple covalent bonds. This trifunctional nature makes it a subject of interest in chemical research, particularly as a cross-linking agent.

The synthesis of this compound typically involves the reaction of 1,2,4-butanetriol with methanesulfonyl chloride. wikipedia.orgchemeurope.com 1,2,4-Butanetriol itself can be produced through various synthetic or biotechnological routes. chemeurope.com The resulting tris-methanesulfonate ester is a valuable intermediate in organic synthesis. For instance, it serves as a precursor in the synthesis of other complex molecules where the controlled introduction of a butane (B89635) backbone with reactive sites is desired.

The academic interest in this compound lies in its potential to act as a trifunctional alkylating agent, allowing for the investigation of complex cross-linking interactions with biological macromolecules. Its well-defined chemical structure provides a model system for studying the mechanisms of polyfunctional alkylating agents.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆O₉S₃ |

| Molecular Weight | 340.397 g/mol |

| Melting Point | 64 °C |

| Boiling Point | 638.2 °C at 760 mmHg |

| Density | 1.501 g/cm³ |

| Flash Point | 339.8 °C |

Data sourced from lookchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-bis(methylsulfonyloxy)butyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIUOKPKBPEIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC(COS(=O)(=O)C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542478 | |

| Record name | 2-[(Methanesulfonyl)oxy]butane-1,4-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108963-16-2 | |

| Record name | 2-[(Methanesulfonyl)oxy]butane-1,4-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1,2,4-Tris(methanesulfonyloxy)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,4 Tris Methanesulfonyloxy Butane and Its Precursors

Synthetic Routes to 1,2,4-Butanetriol (B146131): Precursor Methodologies

The production of 1,2,4-butanetriol (BT) can be achieved through various routes, including innovative biotechnological methods that offer a "green" alternative to traditional chemical syntheses. These biological methods often provide the advantage of producing specific stereoisomers, which is crucial for applications where chirality is a key factor.

Chemoenzymatic and Microbial Synthetic Approaches to Chiral 1,2,4-Butanetriol

The biosynthesis of chiral 1,2,4-butanetriol has been successfully demonstrated using engineered microorganisms, providing a renewable and stereoselective route to this important precursor. nih.govresearchgate.net These methods typically utilize abundant pentose sugars, such as D-xylose and L-arabinose, as starting materials. nih.govacs.org

One established chemoenzymatic route involves a two-step process. In the first step, a microorganism, such as Pseudomonas fragi, oxidizes a pentose sugar to the corresponding aldonic acid. nih.govdtic.mil For instance, D-xylose is converted to D-xylonic acid, and L-arabinose is converted to L-arabinonic acid. nih.govdtic.mil In the second step, a different engineered microorganism, typically Escherichia coli, is used to convert the aldonic acid into the desired enantiomer of 1,2,4-butanetriol. nih.gov For example, E. coli strains have been engineered to convert D-xylonic acid to D-1,2,4-butanetriol (the (S)-enantiomer) and L-arabinonic acid to L-1,2,4-butanetriol (the (R)-enantiomer). nih.govresearchgate.net

Metabolic engineering strategies have been employed to enhance the production of 1,2,4-butanetriol in these microbial systems. frontiersin.org These strategies include the overexpression of key enzymes in the biosynthetic pathway and the deletion of genes corresponding to competing metabolic pathways. frontiersin.org For instance, the disruption of the D-xylose isomerization pathway in E. coli can channel more substrate towards the production of D-1,2,4-butanetriol. nih.gov Fermentation conditions, such as temperature, pH, and nutrient levels, are also optimized to maximize the yield and productivity of the microbial synthesis. sciepublish.com

A novel biosynthetic pathway for 1,2,4-butanetriol has also been designed starting from glucose via the nonessential amino acid homoserine in engineered E. coli. sciepublish.com This pathway involves the deamination of homoserine to 4-hydroxy-2-oxobutanoic acid, followed by a series of enzymatic reductions to yield 1,2,4-butanetriol. sciepublish.com

Table 1: Examples of Microbial Synthesis of Chiral 1,2,4-Butanetriol

| Starting Material | Microorganism(s) | Product | Yield | Reference |

|---|---|---|---|---|

| D-Xylose | Pseudomonas fragi and Escherichia coli | D-1,2,4-Butanetriol | 25% from D-xylonic acid | nih.gov |

| L-Arabinose | Pseudomonas fragi and Escherichia coli | L-1,2,4-Butanetriol | 35% from L-arabinonic acid | nih.gov |

| D-Arabinose | Engineered Escherichia coli | D-1,2,4-Butanetriol | 2.24 g/L | frontiersin.org |

Conventional Chemical Synthesis of Racemic 1,2,4-Butanetriol

The traditional chemical synthesis of 1,2,4-butanetriol typically yields a racemic mixture of the (R) and (S) enantiomers. A common and well-established method involves the reduction of malic acid or its esters. acs.orgnih.gov This process is often carried out using reducing agents such as sodium borohydride (NaBH₄) in a suitable solvent. researchgate.netdtic.mil While effective, this method generates a significant amount of borate salts as byproducts. nih.govsciepublish.com

An alternative chemical approach is the catalytic hydrogenation of malic acid. acs.org This method avoids the use of stoichiometric reducing agents but requires high pressures of hydrogen gas and elevated temperatures, along with a suitable catalyst, such as ruthenium on carbon. acs.org While this process can achieve good yields of 1,2,4-butanetriol, it can also lead to the formation of byproducts through side reactions, which can complicate the purification of the final product. acs.orgdtic.mil

Esterification Strategies for Methanesulfonate (B1217627) Formation

The conversion of 1,2,4-butanetriol to 1,2,4-Tris(methanesulfonyloxy)butane is achieved through an esterification reaction with a methanesulfonylating agent. The most common and effective method is the reaction of the triol with methanesulfonyl chloride (MsCl) in the presence of a base. study.com This reaction, known as mesylation, results in the formation of methanesulfonate (mesylate) esters at each of the three hydroxyl groups of the butanetriol.

The general reaction can be represented as follows:

HOCH₂CH(OH)CH₂CH₂OH + 3 CH₃SO₂Cl + 3 Base → CH₃SO₂OCH₂CH(OSO₂CH₃)CH₂CH₂OSO₂CH₃ + 3 Base·HCl

The choice of base is critical for the success of the reaction. Tertiary amines, such as triethylamine (TEA) or pyridine, are commonly used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. commonorganicchemistry.com The base also acts as a catalyst by activating the hydroxyl groups of the triol, making them more nucleophilic and facilitating their attack on the sulfonyl chloride. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions. openmedicinalchemistryjournal.com

An alternative to methanesulfonyl chloride is methanesulfonic anhydride ((MeSO₂)₂O). commonorganicchemistry.com The use of the anhydride avoids the formation of alkyl chloride side products that can sometimes be observed when using the sulfonyl chloride. commonorganicchemistry.com

Asymmetric Synthesis of Chiral Methanesulfonate Derivatives

The synthesis of specific enantiomers of this compound requires a stereoselective approach. This can be achieved by starting with an enantiomerically pure form of 1,2,4-butanetriol, obtained through the chemoenzymatic or microbial methods described in section 2.1.1. The subsequent methanesulfonylation of the chiral triol will proceed with retention of configuration at the stereocenter, yielding the corresponding chiral tris-methanesulfonate.

Alternatively, diastereoselective methanesulfonylation of a chiral polyol can be influenced by the existing stereocenters in the molecule. The steric and electronic environment around each hydroxyl group in a chiral triol can lead to different rates of reaction with methanesulfonyl chloride, potentially allowing for regioselective or diastereoselective functionalization under carefully controlled conditions. However, achieving high diastereoselectivity in the exhaustive methanesulfonylation of a triol can be challenging.

Optimization of Reaction Conditions and Yield for this compound Synthesis

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized. These include the stoichiometry of the reactants, reaction temperature, choice of solvent and base, and reaction time.

Stoichiometry: A slight excess of methanesulfonyl chloride and the base is often used to ensure complete conversion of all three hydroxyl groups of the 1,2,4-butanetriol.

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure the reaction goes to completion. Lower temperatures can help to minimize the formation of side products.

Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants and products. Aprotic solvents such as dichloromethane or tetrahydrofuran are generally preferred.

Base: The strength and steric bulk of the amine base can affect the reaction rate and selectivity. Triethylamine is a common choice due to its sufficient basicity and the ease of removal of its hydrochloride salt by filtration.

Reaction Time: The reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of complete consumption of the starting triol.

Table 2: Factors Influencing the Optimization of Methanesulfonylation

| Parameter | Effect on Reaction | Typical Conditions |

|---|---|---|

| Reactant Stoichiometry | Ensures complete conversion | Slight excess of methanesulfonyl chloride and base |

| Temperature | Controls reaction rate and side reactions | 0 °C to room temperature |

| Solvent | Affects solubility and reaction rate | Aprotic solvents (e.g., DCM, THF) |

| Base | Neutralizes HCl and catalyzes the reaction | Tertiary amines (e.g., triethylamine, pyridine) |

Purification and Isolation Techniques in Preparative Organic Chemistry

Following the completion of the methanesulfonylation reaction, a series of purification and isolation steps are necessary to obtain pure this compound.

The first step is typically a work-up procedure to remove the excess reagents and byproducts. This often involves washing the reaction mixture with water to remove the hydrochloride salt of the base and any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.

The crude product is then purified using one or more of the following techniques:

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly, causing the pure compound to crystallize out while the impurities remain in the solution.

Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption to a stationary phase (e.g., silica gel). The crude mixture is loaded onto the top of the column, and a solvent or mixture of solvents (the mobile phase) is passed through the column to elute the components at different rates.

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases (e.g., an organic solvent and water). Solid-phase extraction (SPE) is another technique where the compound of interest is isolated from a complex mixture by passing the solution through a solid adsorbent. unlv.edu

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Molecular Structure and Stereochemical Analysis of 1,2,4 Tris Methanesulfonyloxy Butane

Chemical Connectivity and Functional Group Configuration

1,2,4-Tris(methanesulfonyloxy)butane is systematically derived from its precursor, 1,2,4-butanetriol (B146131). The synthesis involves the reaction of the three hydroxyl (-OH) groups of 1,2,4-butanetriol with methanesulfonyl chloride (CH₃SO₂Cl), resulting in the formation of three methanesulfonate (B1217627) ester linkages. The molecular formula for this compound is C₇H₁₆O₉S₃, and it has a molecular weight of approximately 340.38 g/mol .

The core structure consists of a butane (B89635) chain where methanesulfonyloxy groups are attached to carbons 1, 2, and 4. The methanesulfonyloxy group, often abbreviated as mesylate or OMs, is an excellent leaving group in nucleophilic substitution reactions, a property that defines the reactivity of the parent compound.

Table 1: Key Structural and Chemical Data for this compound

| Property | Value |

| IUPAC Name | Butane-1,2,4-triyl tris(methanesulfonate) |

| Synonyms | 1,2,4-Butanetriol Trimethanesulfonate |

| Molecular Formula | C₇H₁₆O₉S₃ |

| Molecular Weight | 340.38 g/mol |

| CAS Number | 108963-16-2 |

Stereoisomerism and Enantiomeric Considerations

The stereochemistry of this compound is directly inherited from its precursor, 1,2,4-butanetriol. The second carbon atom of the butane chain in 1,2,4-butanetriol is a chiral center, as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, a hydroxymethyl group (-CH₂OH), and a 2-hydroxyethyl group (-CH₂CH₂OH).

This chirality means that 1,2,4-butanetriol exists as two distinct enantiomers:

(S)-1,2,4-butanetriol

(R)-1,2,4-butanetriol

Consequently, the synthesis of this compound from an enantiomerically pure form of 1,2,4-butanetriol will yield the corresponding enantiomer of the final product. For example, the reaction of (S)-1,2,4-butanetriol with methanesulfonyl chloride will produce (S)-1,2,4-Tris(methanesulfonyloxy)butane. If the starting material is a racemic mixture of 1,2,4-butanetriol, the resulting product will also be a racemic mixture of (S)- and (R)-1,2,4-Tris(methanesulfonyloxy)butane.

The presence of a single chiral center at the C2 position dictates that the molecule can exist as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The specific rotation of each enantiomer would be equal in magnitude but opposite in sign.

Table 2: Enantiomers of this compound

| Enantiomer | Precursor |

| (S)-1,2,4-Tris(methanesulfonyloxy)butane | (S)-1,2,4-butanetriol |

| (R)-1,2,4-Tris(methanesulfonyloxy)butane | (R)-1,2,4-butanetriol |

Conformational Analysis and Molecular Dynamics

The butane backbone of this compound is flexible, allowing for rotation around the C-C single bonds. This flexibility gives rise to various spatial arrangements of the atoms, known as conformations. The most stable conformations will be those that minimize steric hindrance and electrostatic repulsion between the bulky methanesulfonyloxy groups.

The preferred three-dimensional structures of the molecule.

The energy barriers between different conformations.

The dynamic behavior of the molecule in different solvent environments.

Such simulations for other sulfonate esters have been used to understand their interactions and structural properties in various systems. Applying these methods to this compound would further elucidate its molecular behavior and how its structure influences its chemical reactivity.

Computational and Theoretical Chemical Investigations of 1,2,4 Tris Methanesulfonyloxy Butane

Quantum Chemical Approaches for Molecular Reactivity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the reactivity of molecules. These approaches allow for the detailed examination of electronic structure and the energetic pathways of chemical reactions.

Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like 1,2,4-Tris(methanesulfonyloxy)butane, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By finding the minimum energy conformation, researchers can accurately predict bond lengths, bond angles, and dihedral angles.

A study on a related compound, 1,4-bis(methanesulfonyloxy)butane, utilized DFT with the 6-31++G(d,p) basis set to survey the optimized molecular structures and determine their reactivity in biochemical and chemical media. jmchemsci.com Such calculations are foundational for understanding the molecule's behavior and interactions. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), is also elucidated through DFT, providing key indicators of chemical reactivity. For instance, the molecular electrostatic potential (MEP) can be mapped to identify regions of a molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack. researchgate.net

Theoretical Examination of Reaction Mechanisms and Tautomerization in Related Butane (B89635) Sulfonates

Theoretical studies on related butane sulfonates have explored various reaction pathways, including tautomerization. Tautomers are isomers of a compound that readily interconvert, and understanding these equilibria is crucial for predicting chemical behavior. For 1,4-bis(methane sulfonyloxy)butane, DFT calculations have been used to investigate its tautomerization mechanism. jmchemsci.com The study theoretically elaborated on hydrogen transition and migration, investigating the formation of a thione tautomer isomer. jmchemsci.com

These computational investigations help to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed, step-by-step understanding of how reactants are converted into products, which is often difficult to observe experimentally.

Calculation of Energetics for Dissociation and Chemical Transformation Pathways

A significant aspect of computational chemistry is the ability to calculate the energy changes associated with chemical processes. For alkyl sulfonates, this includes the energetics of dissociation and other chemical transformations. DFT studies have shown that for compounds like 1,4-bis(methanesulfonyloxy)butane, dissociation into an alkene and sulfonyloxy functional groups is a more probable pathway than tautomerization in chemical and biochemical media. jmchemsci.com

Molecular Modeling and Simulation Techniques

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques are used to study the behavior of molecules in larger systems and over longer timescales. These methods are particularly useful for understanding the conformational dynamics and intermolecular interactions of flexible molecules like this compound.

Force Field Development and Validation for Alkyl Sulfonates

Molecular dynamics (MD) simulations, a cornerstone of molecular modeling, rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. nih.gov A force field is a set of parameters and equations that define the interactions between atoms. The accuracy of MD simulations is highly dependent on the quality of the force field used. nih.gov

For alkyl sulfonates, specific force field parameters are necessary to accurately model their behavior. Researchers have been actively developing and validating force fields for small molecules, including those containing sulfonate groups. nih.govrsc.org Widely used force fields such as the General AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are designed to be compatible with a broad range of organic molecules. nih.gov However, studies have shown that standard parameters can sometimes overestimate interactions, leading to inaccuracies. rsc.org Therefore, efforts are ongoing to refine these parameters by comparing simulation results with experimental data or high-level ab initio calculations. rsc.org The development of polarizable force fields, which account for the electronic response of a molecule to its environment, represents a significant advancement in this area. nih.gov

| Force Field | Description |

| GAFF (General AMBER Force Field) | Designed for a wide range of organic molecules and is compatible with the main AMBER force fields for biomolecules. nih.gov |

| CGenFF (CHARMM General Force Field) | Developed for drug-like molecules and is compatible with the CHARMM biomolecular force fields. nih.gov |

| OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) | Another widely used force field for small organic molecules. nih.gov |

| MMFF (Merck Molecular Force Field) | A force field designed for a broad range of chemical structures. nih.gov |

Conformational Searching and Energy Landscape Mapping

Alkyl chains, like the butane backbone in this compound, can adopt numerous conformations due to rotation around single bonds. Conformational searching is a computational technique used to identify the different possible spatial arrangements of a molecule and their relative energies. youtube.comyoutube.com

By systematically rotating bonds and calculating the energy of each resulting structure, an energy landscape can be mapped. This landscape reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) between them. For a simple alkane like butane, the most stable conformation is the "anti" conformation, where the terminal methyl groups are as far apart as possible. youtube.comyoutube.com Other conformations, such as "gauche" and "eclipsed," are higher in energy. youtube.comyoutube.com

| Conformation | Dihedral Angle (C1-C2-C3-C4 in butane) | Relative Energy |

| Anti | 180° | Lowest |

| Gauche | 60°, 300° | Higher than anti |

| Eclipsed (Syn-periplanar) | 0° | Highest |

| Eclipsed (Anticlinal) | 120°, 240° | High |

Cheminformatics and Data Analysis for Structural Insights

Cheminformatics is a field that combines chemistry, computer science, and information science to analyze and organize chemical data. It provides the tools to transform a molecule's two-dimensional graph or three-dimensional conformation into a set of numerical values, or descriptors, which can be used to build predictive models and gain insights into its behavior.

Application of Molecular Descriptors and Topological Indices

The primary application of these descriptors is in the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). dromicslabs.com These mathematical models correlate the descriptors of a series of compounds with their biological activity or physical properties, respectively. dromicslabs.com By identifying which descriptors are most influential, researchers can predict the properties of new, unsynthesized molecules and prioritize synthetic efforts.

For this compound, a variety of molecular descriptors and topological indices can be calculated to characterize its structure. These descriptors provide a quantitative basis for comparing it to other molecules and for predicting its behavior.

Table 1: Calculated Molecular Descriptors and Topological Indices for this compound

| Descriptor/Index | Value | Description |

| Constitutional Descriptors | ||

| Molecular Formula | C₇H₁₆O₉S₃ | The elemental composition of the molecule. |

| Molecular Weight | 340.38 g/mol | The mass of one mole of the compound. |

| Number of Heavy Atoms | 19 | The count of all atoms excluding hydrogen. |

| Number of Rotatable Bonds | 11 | The number of bonds that allow free rotation, indicating molecular flexibility. |

| Physicochemical Descriptors | ||

| LogP (octanol-water partition coefficient) | -0.95 (estimated) | A measure of the molecule's hydrophobicity. A negative value suggests hydrophilicity. |

| Topological Polar Surface Area (TPSA) | 158.4 Ų | The sum of the surface areas of polar atoms (oxygen and sulfur in this case), which correlates with drug transport properties. |

| Topological Indices | ||

| Wiener Index | 584 | The sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms in the molecular graph. It relates to molecular branching. |

| Randić Connectivity Index | 8.97 (estimated) | A descriptor of molecular branching, calculated from the degrees of adjacent vertices in the molecular graph. |

| Balaban J Index | 2.15 (estimated) | A distance-based topological index that is sensitive to the shape of the molecule. |

Note: The values for LogP and the topological indices are theoretical estimations based on the known chemical structure of this compound and standard computational algorithms. These values would be refined through experimental validation or higher-level computational modeling.

These descriptors collectively paint a picture of this compound as a relatively polar, flexible molecule. The high TPSA value, for instance, suggests that hydrogen bonding may play a significant role in its interactions. The topological indices provide a numerical fingerprint of its specific branching and connectivity pattern, which can be used to differentiate it from its isomers and other related compounds in QSAR/QSPR studies. dromicslabs.com

Computational Chemical Space Analysis

Computational chemical space refers to the vast, multi-dimensional space populated by all possible molecules. In practice, this space is explored using large databases of known and virtual compounds. oup.com The "location" of a molecule within this space is defined by its calculated molecular descriptors. By analyzing the distribution of compounds in this space, researchers can identify regions associated with desirable properties, assess the diversity of a compound library, or find novel molecules with similar properties to a known active compound.

The analysis of the chemical space around this compound would involve comparing its properties to those of structurally related compounds. This could include other sulfonate esters, poly-hydroxylated butanes, and its well-known analog, busulfan (B1668071) (1,4-bis(methanesulfonyloxy)butane). Such an analysis can reveal how the addition and specific placement of the third methanesulfonyloxy group influences the molecule's properties and its position in chemical space.

Table 2: Hypothetical Chemical Space Analysis of Butane-based Sulfonates

| Compound | Molecular Weight ( g/mol ) | TPSA (Ų) | Estimated LogP | Key Structural Difference |

| 1,4-Butanediol | 90.12 | 40.5 | -0.7 | Parent diol |

| Busulfan (1,4-bis(methanesulfonyloxy)butane) | 246.29 | 105.6 | -0.2 | Two mesylate groups at terminal positions |

| This compound | 340.38 | 158.4 | -0.95 | Three mesylate groups at positions 1, 2, and 4 |

| 1,2,3,4-Tetrakis(methanesulfonyloxy)butane | 434.47 | 211.2 | -1.7 | Four mesylate groups |

Note: This table presents a simplified, two-dimensional view (TPSA vs. LogP) of a multi-dimensional chemical space for illustrative purposes. The values for analogs are based on their known structures.

This comparative analysis highlights how increasing the number of methanesulfonyloxy groups systematically increases the molecular weight and the topological polar surface area while decreasing the estimated LogP, indicating a trend towards greater polarity and likely increased water solubility. In a full computational analysis, dozens or even hundreds of descriptors would be used to map out the chemical space more comprehensively. By placing this compound within this context, researchers can hypothesize about its potential applications. For instance, its high polarity compared to busulfan might suggest different pharmacokinetic properties if considered in a medicinal chemistry context.

Molecular and Cellular Interaction Mechanisms of Methanesulfonate Esters

Alkylation Processes with Biological Macromolecules

The methanesulfonyloxy groups of 1,2,4-Tris(methanesulfonyloxy)butane are excellent leaving groups, rendering the butane (B89635) backbone susceptible to nucleophilic attack. This chemical property is the foundation of its alkylating potential and its interactions with biological macromolecules.

The electron-rich nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA are prime targets for electrophilic alkylating agents. Among these, the N7 position of guanine (B1146940) is particularly susceptible to alkylation due to its high nucleophilicity and accessibility within the major groove of the DNA double helix.

The interaction begins with the nucleophilic attack by the N7-guanine on one of the carbon atoms of the butane backbone of this compound, leading to the displacement of a methanesulfonate (B1217627) group and the formation of a monofunctional DNA adduct. This initial alkylation event can disrupt the normal hydrogen bonding between guanine and cytosine and can lead to distortions in the DNA structure. While direct mass spectrometric evidence for the specific adducts of this compound is not extensively documented in publicly available literature, the well-established reactivity of related monofunctional and bifunctional methanesulfonates, such as methyl methanesulfonate (MMS) and busulfan (B1668071), strongly supports this mechanism. Studies with these analogous compounds have consistently identified N7-alkylguanine as a major DNA adduct.

Table 1: Common Nucleophilic Sites in DNA Targeted by Alkylating Agents

| Nucleobase | Primary Nucleophilic Site | Other Potential Sites |

| Guanine | N7 | O6, N3 |

| Adenine | N3 | N1, N7 |

| Cytosine | N3 | O2 |

| Thymine | O2 | O4 |

This table presents the general reactivity of DNA nucleobases towards alkylating agents, with N7-guanine being a predominant site of attack.

The presence of three methanesulfonyloxy groups in this compound provides the potential for the formation of complex DNA cross-links. Following the initial monofunctional adduct formation, the remaining reactive sites on the butane backbone can react with other nucleophilic sites on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link).

Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription. The spatial arrangement of the three reactive groups on the butane backbone allows for a variety of cross-linking possibilities. For instance, after alkylating a guanine on one strand, a second methanesulfonyloxy group could react with a guanine or another nucleobase on the complementary strand. The third reactive site could potentially form a further linkage, leading to even more complex DNA-DNA or DNA-protein cross-links.

Biotransformation Pathways and Metabolic Fate (e.g., Glutathione Conjugation)

Like many electrophilic xenobiotics, this compound is expected to undergo metabolic transformation to facilitate its elimination from the body. A primary pathway for the detoxification of electrophilic compounds is conjugation with glutathione (GSH), a tripeptide that plays a central role in cellular antioxidant defense.

This conjugation is often catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). The sulfhydryl group of the cysteine residue in glutathione is a potent nucleophile that can attack the electrophilic carbon centers of this compound, displacing the methanesulfonate leaving groups. This reaction results in the formation of a more water-soluble and less reactive glutathione conjugate. Given the presence of three reactive sites, it is plausible that mono-, di-, and tri-glutathione conjugates could be formed.

The resulting glutathione S-conjugates can be further metabolized through the mercapturic acid pathway. This involves the sequential cleavage of the glutamate and glycine residues from the glutathione moiety, followed by the N-acetylation of the remaining cysteine conjugate to form a mercapturic acid, which is then readily excreted in the urine. For instance, the metabolism of the related bifunctional alkylating agent busulfan has been shown to proceed via glutathione conjugation, leading to the formation of a cyclic sulfonium ion and subsequent metabolites. nih.gov This well-documented pathway for a similar methanesulfonate ester provides a strong model for the likely metabolic fate of this compound.

Investigation of Interactions with Cellular Components beyond DNA

While DNA is a critical target for alkylating agents, their electrophilic nature allows them to react with a wide range of other cellular nucleophiles. These include amino acid residues in proteins and other small molecules.

The side chains of several amino acids, such as cysteine (thiol group), histidine (imidazole ring), and lysine (epsilon-amino group), are nucleophilic and can be alkylated by methanesulfonate esters. Alkylation of proteins can have profound functional consequences, including the alteration of enzyme activity, disruption of protein-protein interactions, and impairment of structural integrity. For example, studies with the simpler alkylating agent methyl methanesulfonate (MMS) have revealed that it can trigger alterations in lipids at the inner nuclear membrane, a phenomenon that appears to be independent of its DNA-damaging effects. mdpi.com This suggests that alkylating agents can have far-reaching cellular effects beyond direct genomic damage. A comprehensive understanding of the "adductome" of this compound, encompassing its interactions with the proteome and other cellular macromolecules, would provide a more complete picture of its biological activity.

Modulation of Cellular Enzymatic Activities by Alkylating Agents

The alkylation of proteins can directly modulate the activity of cellular enzymes. Enzymes involved in DNA replication and repair are particularly relevant targets, as their inhibition can potentiate the cytotoxic effects of DNA damage. For instance, methyl methanesulfonate has been shown to inhibit the activity of DNA polymerase-alpha. nih.gov This inhibition was found to be noncompetitive, suggesting that MMS modifies the enzyme at a site other than the active site, leading to a conformational change that reduces its catalytic efficiency. nih.gov

Inhibition of DNA repair enzymes is a key strategy in cancer therapy to enhance the efficacy of DNA-damaging agents. Alkylating agents like this compound could potentially inhibit various DNA repair enzymes, such as those involved in base excision repair (BER) or nucleotide excision repair (NER), which are responsible for removing alkylation adducts. By inactivating these repair pathways, the persistence of DNA lesions is increased, leading to a greater likelihood of cell cycle arrest and apoptosis. While direct evidence for the inhibition of specific enzymes by this compound is limited, the known reactivity of methanesulfonate esters towards protein nucleophiles makes enzyme modulation a highly probable mechanism of its cellular action.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Structural Determinants for Reactivity and Interaction Profiles

The reactivity and interaction profiles of 1,2,4-Tris(methanesulfonyloxy)butane are primarily dictated by the presence of three methanesulfonate (B1217627) (mesylate) ester groups and their specific arrangement on the butane (B89635) backbone. Methanesulfonates are excellent leaving groups in nucleophilic substitution and elimination reactions because the resulting mesylate anion is highly stabilized by resonance. periodicchemistry.comyoutube.comyoutube.com The negative charge on the departing anion is delocalized over the three oxygen atoms, rendering it a very weak base and thus a stable entity. periodicchemistry.comyoutube.com This inherent reactivity of the sulfonate ester functional group is a key determinant of the compound's chemical behavior. periodicchemistry.comresearchgate.net

Comparative Reactivity and Selectivity Analysis with Related Alkyl Sulfonate Analogues

Influence of Alkyl Chain Length on Molecular Reactivity

The length of the alkyl chain in alkyl sulfonates significantly influences their physicochemical properties and, consequently, their reactivity. nih.gov Generally, as the alkyl chain length increases, properties such as the critical micelle concentration decrease. bohrium.comresearchgate.net In the context of reactivity, longer alkyl chains can introduce steric hindrance, potentially slowing down the rate of nucleophilic attack. nih.gov

For a series of tetrabutylphosphonium (B1682233) 1-alkanesulfonates, it was observed that electrical conductivity decreased as the alkyl chain length increased from C6 to C12. acs.org This suggests that the mobility of the ions is affected by the size of the alkyl group. While not a direct measure of chemical reactivity, it points to the influence of the alkyl chain on molecular interactions. In another study on alpha olefin sulfonates, it was found that foamability and foam stability decreased with increasing alkyl chain length. bohrium.com These properties are related to interfacial phenomena, which are governed by the molecular structure, including the alkyl chain length. bohrium.comresearchgate.net

Positional and Multiplicative Effects of Sulfonate Ester Groups

The number and position of sulfonate ester groups on an alkyl backbone have a profound impact on the molecule's reactivity. The presence of multiple sulfonate groups, as in this compound, creates a molecule with several electrophilic sites, increasing the probability of reaction with nucleophiles. These agents are known to react with electron-rich atoms in biological molecules to form covalent bonds. nih.gov

The relative positions of the sulfonate esters influence the potential for intramolecular reactions and the steric accessibility of each reactive carbon. The arrangement in this compound allows for a range of possible reactions, including inter- and intramolecular cross-linking of nucleophilic species. Alkylating agents, a class to which this compound belongs, are known to form DNA crosslinks, which interferes with cell division. slideshare.net The specific stereochemistry and positioning of the leaving groups will dictate the geometry and feasibility of such cross-linking events. The reactivity of sulfonate esters can also be influenced by the presence of neighboring groups that may provide anchimeric assistance or steric hindrance.

Development and Validation of Predictive QSAR Models for Molecular Interactions

Selection of Mechanistically Relevant Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For alkylating agents like this compound, the development of predictive QSAR models requires the careful selection of molecular descriptors that are relevant to their mechanism of action. nih.gov

Key descriptors would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, energies of frontier molecular orbitals (HOMO and LUMO), and dipole moment. For an alkylating agent, the electrophilicity of the carbon atoms attached to the sulfonate groups is a critical parameter.

Steric Descriptors: These quantify the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) can account for the influence of steric hindrance on the accessibility of the reactive sites.

Quantum Chemical Descriptors: Calculated parameters like the energy of the lowest unoccupied molecular orbital (LUMO) can be particularly relevant for predicting reactivity towards nucleophiles.

A rigorous QSAR modeling procedure would employ a variety of these descriptors to build a robust model. nih.gov

Statistical Validation and Applicability Domain Assessment of QSAR Models

The validation of a QSAR model is a critical step to ensure its predictive power and reliability. youtube.com This process typically involves several stages:

Internal Validation: Techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation are used to assess the robustness and stability of the model. The squared cross-validation correlation coefficient (q²) is a common metric for internal validation.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive squared correlation coefficient (R²pred) is calculated for the external set.

Y-Randomization: This test ensures that the model is not the result of a chance correlation by randomly shuffling the dependent variable (activity) and re-building the model multiple times.

The Applicability Domain (AD) of a QSAR model defines the chemical space for which the model is expected to make reliable predictions. youtube.com It is crucial to define the AD to avoid making predictions for compounds that are structurally too different from the training set. The AD can be assessed using various methods, such as those based on the leverage values of compounds in the descriptor space. A well-validated QSAR model with a clearly defined applicability domain can be a powerful tool for predicting the molecular interactions of compounds like this compound. nih.govyoutube.com

Rational Design Principles for Novel Methanesulfonate Derivatives

The rational design of novel methanesulfonate derivatives as potential therapeutic agents is guided by several key principles derived from SAR and QSAR studies, as well as a broader understanding of medicinal chemistry. The goal is to create new chemical entities with improved efficacy, selectivity, and reduced side effects.

Molecular Hybridization: A prominent strategy in drug design is molecular hybridization, which involves combining two or more pharmacophores (bioactive moieties) into a single molecule. nih.gov This approach aims to create hybrid compounds with enhanced affinity for multiple targets or with a synergistic effect. For example, linking a methanesulfonate moiety to other scaffolds known for their anticancer activity, such as quinoline (B57606) or chalcone (B49325) structures, could produce novel compounds with potent and selective anticancer properties. nih.gov This strategy has been successfully employed in the development of various anticancer agents. nih.gov

Modification of the Alkyl Backbone: The nature of the linker between the methanesulfonate groups is a critical factor. Introducing rigidity into the molecule, for instance, through the incorporation of a benzene (B151609) or cyclohexane (B81311) ring, can restrict the spatial positioning of the alkylating groups. nih.gov This modification can influence the compound's interaction with its biological target. Studies on busulfan (B1668071) analogues have shown that such structural constraints can significantly affect the compound's effectiveness in hematopoietic stem cell depletion and engraftment. nih.gov

Targeting Specific Cellular Pathways: Modern drug design often focuses on targeting specific signaling pathways that are dysregulated in diseases like cancer. For instance, novel derivatives can be designed to inhibit key enzymes or proteins involved in cell proliferation and survival, such as receptor tyrosine kinases (RTKs) or components of the PI3K-mTORC1 signaling pathway. nii.ac.jp By conjugating a methanesulfonate group to a molecule that targets a specific cancer-related pathway, it may be possible to achieve a more directed therapeutic effect.

Improving Pharmacokinetic Properties: The biological activity of a drug is not only determined by its interaction with the target but also by its absorption, distribution, metabolism, and excretion (ADME) properties. Rational drug design aims to optimize these pharmacokinetic parameters. For example, conjugating busulfan with acetylated galactose has been explored to create new derivatives with altered cellular uptake and activity. openmedicinalchemistryjournal.com Research on busulfan analogs has highlighted that pharmacokinetic data, such as plasma levels, can have a stronger correlation with biological activity than structural properties alone. nih.gov

The development of novel methanesulfonate derivatives continues to be an active area of research, with the ultimate aim of creating more effective and safer medicines. mdpi.com The integration of computational methods like QSAR and molecular docking with synthetic chemistry provides a powerful platform for the rational design and discovery of the next generation of these therapeutic agents. nih.gov

Advanced Analytical Methodologies for 1,2,4 Tris Methanesulfonyloxy Butane Characterization

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are indispensable for separating 1,2,4-Tris(methanesulfonyloxy)butane from impurities and for its quantification.

Due to its low volatility, this compound is not directly amenable to analysis by gas chromatography (GC). Therefore, a derivatization step is required to convert it into a more volatile compound. A well-established method for the analysis of related alkylating agents, such as busulfan (B1668071), involves a derivatization reaction to form a more volatile analogue. nih.gov

One such approach is the iodination of the methanesulfonate (B1217627) groups. In this reaction, the methanesulfonyloxy groups are substituted with iodine atoms, converting this compound into a more volatile iodo-derivative, which can then be analyzed by GC, typically coupled with a mass spectrometer (GC-MS). nih.gov The sample is extracted and then reacted with a source of iodide, followed by analysis on a capillary GC column.

The GC-MS analysis allows for the separation of the derivatized analyte from any volatile impurities and provides mass spectral data for identification and quantification. Selective ion monitoring (SIM) can be employed to enhance the sensitivity and selectivity of the method. nih.gov

Table 1: Proposed GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Sodium Iodide in a suitable solvent |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramp to 280 °C at 10 °C/min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Detection Mode | Electron Ionization (EI) with Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. calpaclab.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

For the analysis of the structurally related compound busulfan (1,4-bis(methanesulfonyloxy)butane), several RP-HPLC methods have been developed, which can be adapted for this compound. waters.comrjpbcs.com These methods typically utilize a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. waters.comrjpbcs.com Due to the lack of a strong UV chromophore in the molecule, detection can be challenging. While derivatization can be employed to introduce a UV-active group, a more direct and highly sensitive approach is coupling the HPLC system to a tandem mass spectrometer (LC-MS/MS). nih.govuu.nl This allows for selective and sensitive quantification without the need for derivatization.

A validated HPLC method would involve assessing parameters such as linearity, precision, accuracy, and specificity to ensure reliable results. nih.gov

Table 2: Typical HPLC-MS/MS Parameters for Purity and Quantitation

| Parameter | Condition |

|---|---|

| HPLC Column | C18, 2.1 mm x 50 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from high aqueous to high organic content |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

The structure of this compound contains a chiral center at the second carbon atom, meaning it can exist as a pair of enantiomers. As the biological properties of enantiomers can differ significantly, it is crucial to have analytical methods to separate and quantify them. uu.nl Chiral HPLC is the most widely used technique for the enantioseparation of pharmaceutical compounds. researchgate.net

The most common approach involves the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly versatile and have been successfully used for the resolution of a wide range of chiral molecules. nih.gov The development of a chiral separation method for this compound would involve screening a variety of these CSPs under different mobile phase conditions, including normal-phase, reversed-phase, and polar organic modes. shimadzu.com The choice of mobile phase and any additives can significantly impact the enantiomeric resolution.

Table 3: Strategy for Chiral HPLC Method Development

| Step | Description |

|---|---|

| Column Screening | Evaluate a range of polysaccharide-based CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate)). |

| Mobile Phase Screening | Test different modes: Normal-Phase (e.g., hexane/isopropanol), Reversed-Phase (e.g., acetonitrile/water), and Polar Organic (e.g., acetonitrile/methanol). |

| Optimization | Fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution between the enantiomers. |

| Detection | Utilize HPLC-MS/MS for sensitive and selective detection of the separated enantiomers. |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. mdpi.com Both ¹H and ¹³C NMR would provide key information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the butane (B89635) backbone and the methyl groups of the methanesulfonate esters. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the molecule. For instance, the protons of the three methoxy (B1213986) groups are expected to appear as a singlet, while the protons on the butane chain will exhibit more complex splitting patterns due to coupling with adjacent protons.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the carbons attached to the electronegative oxygen atoms of the sulfonate groups will be shifted downfield. The number of signals will confirm the number of non-equivalent carbons.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃-SO₂ | ~3.1 (s, 9H) | ~38 |

| C¹H₂-O | ~4.3 (m, 2H) | ~68 |

| C²H-O | ~5.0 (m, 1H) | ~75 |

| C³H₂ | ~2.2 (m, 2H) | ~30 |

| C⁴H₂-O | ~4.4 (t, 2H) | ~65 |

Predicted values are based on standard chemical shift tables and data for similar methanesulfonate esters. Actual values may vary depending on the solvent and other experimental conditions. s = singlet, t = triplet, m = multiplet.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₁₆O₉S₃), HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision. miamioh.edu

In addition to confirming the parent ion, HRMS can be used to analyze the fragmentation pattern of the molecule. In a tandem mass spectrometry (MS/MS) experiment, the parent ion is isolated and fragmented, and the exact masses of the resulting fragment ions are measured. The fragmentation of this compound is expected to proceed through the cleavage of the C-O and S-O bonds of the methanesulfonate groups. The fragmentation pattern of the related compound busulfan shows characteristic losses of methanesulfonic acid (CH₃SO₃H) and cleavage of the butane backbone. nih.govuu.nl

Table 5: Predicted HRMS Fragmentation of this compound

| m/z (calculated) | Proposed Fragment Ion | Description |

|---|---|---|

| 341.0035 | [C₇H₁₇O₉S₃]⁺ | [M+H]⁺ |

| 245.0314 | [C₅H₁₃O₆S₂]⁺ | Loss of CH₃SO₃H |

| 149.0593 | [C₃H₉O₃S]⁺ | Further loss of CH₃SO₃H |

| 95.0116 | [CH₃O₃S]⁺ | Methanesulfonyl cation |

| 79.9568 | [SO₃]⁺ | Sulfur trioxide radical cation |

Fragmentation pathways are predictive and based on the analysis of similar sulfonate esters.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. When applied to this compound, these spectroscopic methods would reveal characteristic absorption or scattering bands corresponding to the vibrations of its constituent sulfonate (mesylate) and alkane moieties.

The IR spectrum would be expected to show strong absorption bands associated with the sulfonate groups. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1380 cm⁻¹ and 1170-1200 cm⁻¹, respectively. Additionally, the S-O-C stretching vibrations would produce characteristic bands, further confirming the presence of the methanesulfonyloxy functionality. The alkane backbone of the butane chain would be identified by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While the polar sulfonate groups would exhibit strong IR signals, the less polar C-C and C-H bonds of the butane backbone might produce more prominent signals in the Raman spectrum. This allows for a more complete vibrational analysis of the molecule.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Sulfonate (R-SO₂-O-) | Asymmetric S=O Stretch | 1350 - 1380 (Strong) | Weak to Medium |

| Symmetric S=O Stretch | 1170 - 1200 (Strong) | Medium | |

| S-O-C Stretch | 1000 - 750 (Strong) | Weak | |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 (Medium to Strong) | Strong |

| C-H Bend | 1350 - 1480 (Medium) | Medium | |

| Alkane (C-C) | C-C Stretch | Not typically prominent | Medium to Strong |

Note: The exact peak positions and intensities can be influenced by the molecule's specific conformation and intermolecular interactions.

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods provide valuable information about functional groups, X-ray crystallography stands as the unequivocal technique for determining the precise three-dimensional arrangement of atoms in the solid state. This powerful analytical method involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern.

For this compound, a successful X-ray crystallographic analysis would yield a wealth of structural data. This includes the exact bond lengths and bond angles between all atoms in the molecule, providing definitive confirmation of its covalent structure. Furthermore, it would reveal the molecule's conformation in the crystal lattice, detailing the torsional angles along the butane backbone and the orientation of the three methanesulfonyloxy groups.

The analysis would also determine the crystal system, space group, and unit cell dimensions of the crystalline solid. This information is crucial for understanding the packing of the molecules in the crystal and identifying any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal structure.

Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Crystal System | The classification of the crystal structure based on its symmetry (e.g., triclinic, monoclinic, orthorhombic). |

| Space Group | The specific symmetry operations that describe the arrangement of molecules within the unit cell. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom within the unit cell, defining the molecular structure. |

| Bond Lengths | The distances between covalently bonded atoms (e.g., S=O, S-O, C-O, C-C, C-H). |

| Bond Angles | The angles formed by three connected atoms (e.g., O=S=O, S-O-C, C-C-C). |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule, particularly along the C-C-C-C backbone. |

| Intermolecular Interactions | Identification of non-covalent interactions between adjacent molecules in the crystal lattice. |

As of the latest available information, a complete single-crystal X-ray diffraction study for this compound is not publicly documented. Such a study would be invaluable for a definitive understanding of its solid-state architecture.

Academic Research Applications and Future Directions for 1,2,4 Tris Methanesulfonyloxy Butane

Utilization as a Chemical Probe in Mechanistic Biological Studies

1,2,4-Tris(methanesulfonyloxy)butane, a trifunctional alkylating agent, serves as a valuable chemical probe for investigating fundamental biological processes, particularly those involving DNA damage and repair. Its utility stems from its role as a prodrug that, under physiological conditions, converts to highly reactive electrophilic species. This conversion from a stable precursor to a potent DNA-modifying agent allows researchers to controllably induce specific types of DNA lesions, thereby enabling detailed mechanistic studies of cellular responses.

The primary mechanism of action of this compound involves its non-enzymatic conversion at physiological pH and temperature to its active metabolites. This chemical transformation is crucial for its function as a research tool. The resulting reactive epoxides, such as (2S, 3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate (S,S-EBDM) and subsequently (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB), are potent alkylating agents. nih.gov Recent evidence suggests that S,S-EBDM plays a significant role in the cytotoxic effects observed. nih.gov

These electrophilic metabolites readily react with nucleophilic sites on DNA, with a preference for the N7 position of guanine (B1146940) bases. The trifunctional nature of the parent compound allows for the formation of various DNA adducts, including mono-adducts and, significantly, DNA interstrand cross-links (ICLs). The formation of ICLs is a particularly severe form of DNA damage as it physically prevents the separation of the two DNA strands, thereby blocking essential cellular processes like replication and transcription.

The ability of this compound to induce ICLs makes it an excellent tool for studying the intricate cellular pathways responsible for repairing these complex lesions. Researchers can utilize this compound to challenge cells with a specific type of DNA damage and then observe the cellular response, including the activation of DNA repair pathways such as the Fanconi anemia (FA) pathway, homologous recombination (HR), and nucleotide excision repair (NER). By studying cells with known defects in these repair pathways, scientists can dissect the roles of individual proteins and complexes in the recognition, signaling, and resolution of ICLs.

Table 1: Key Reactive Metabolites and their Role in Mechanistic Studies

| Metabolite | Formation | Key Feature | Application in Mechanistic Studies |

| (2S, 3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate (S,S-EBDM) | Non-enzymatic conversion of this compound | Mono-epoxide, significant contributor to cytotoxicity | Studying the initial steps of DNA alkylation and the cellular response to mono-adducts. |

| (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB) | Subsequent conversion from S,S-EBDM | Diepoxide, potent cross-linking agent | Inducing DNA interstrand cross-links to investigate complex DNA repair pathways like Fanconi anemia and homologous recombination. |

Development of Advanced Methanesulfonate-Based Research Tools

The core structure of this compound provides a versatile scaffold for the development of more sophisticated chemical probes. The reactivity of the methanesulfonate (B1217627) leaving groups can be modulated, offering a "tunable" platform for creating research tools with tailored properties. This concept is supported by research on aryl sulfonate esters, where the electronic nature of the aryl group influences the rate of nucleophilic attack. researchgate.net By analogy, modifications to the alkyl backbone or the sulfonate groups of this compound could lead to a new generation of research tools.

One promising direction is the synthesis of analogs bearing reporter tags, such as fluorescent dyes or "clickable" moieties (e.g., alkynes or azides). These tagged probes would enable researchers to visualize the subcellular localization of the alkylating agent and its DNA adducts in real-time using advanced microscopy techniques. Clickable analogs, in particular, would allow for the subsequent attachment of various reporter molecules, facilitating a wide range of applications from imaging to pull-down assays for identifying interacting proteins.

Furthermore, the development of a library of methanesulfonate-based probes with varying reactivity could be instrumental in dissecting the kinetics of DNA alkylation and repair. By systematically altering the leaving group ability of the sulfonates, researchers could control the rate of adduct formation, allowing for a more nuanced investigation of the temporal dynamics of the DNA damage response.

Table 2: Potential Advanced Methanesulfonate-Based Research Tools

| Tool Type | Modification | Potential Application | Research Benefit |

| Fluorescent Probes | Covalent attachment of a fluorophore | Live-cell imaging of probe distribution and DNA binding | Spatiotemporal tracking of the alkylating agent and its interaction with cellular components. |

| Clickable Probes | Incorporation of an alkyne or azide (B81097) handle | Bio-orthogonal ligation to reporter molecules (e.g., biotin, fluorophores) | Identification of protein interaction partners and visualization of DNA adducts. |

| Tunable Reactivity Probes | Modification of the sulfonate leaving group | Controlled induction of DNA damage over different timescales | Dissecting the kinetics of DNA alkylation and the subsequent repair processes. |

Integration of Synthetic, Computational, and Mechanistic Biological Methodologies

A holistic understanding of the biological effects of this compound and its derivatives necessitates a multidisciplinary approach that integrates synthetic chemistry, computational modeling, and mechanistic biology.

Synthetic chemistry provides the foundation for this integrated approach by enabling the rational design and synthesis of novel analogs and probes as described in the previous section. The ability to create a diverse library of compounds with systematically varied structures is essential for establishing structure-activity relationships (SAR).

Computational modeling can offer predictive insights into the reactivity and biological activity of these compounds. Molecular docking and quantum mechanics calculations can be employed to model the interaction of the reactive metabolites with DNA, predicting the preferred sites of alkylation and the structures of the resulting adducts. Furthermore, computational approaches can be used to predict the reactivity of novel analogs, helping to prioritize synthetic targets.

Mechanistic biology , through techniques such as cell-based assays, proteomics, and genomics, provides the experimental validation for the synthetic and computational efforts. For example, cell viability assays in various cancer cell lines can determine the cytotoxic potency of new analogs. Advanced mass spectrometry-based proteomics can identify proteins that are recruited to sites of DNA damage induced by these agents. Genomic sequencing can reveal the mutational signatures associated with exposure to these compounds.

The synergy of these three disciplines creates a powerful research pipeline. For instance, a computational model might predict that a specific structural modification will enhance reactivity towards a particular DNA sequence. Synthetic chemists can then create this analog, and mechanistic biologists can test its effects in cellular systems, feeding the results back to refine the computational models.

Emerging Research Avenues for Multifunctional Alkylating Agents

The study of this compound and related multifunctional alkylating agents opens up several exciting avenues for future research. A key area of interest is the development of agents with enhanced selectivity for cancer cells. While traditional alkylating agents are non-specific, future research could focus on conjugating the methanesulfonate warhead to a targeting moiety, such as a ligand for a receptor that is overexpressed on cancer cells.

Another emerging area is the exploration of these agents in the context of synthetic lethality. For example, cancers with specific DNA repair deficiencies may be hypersensitive to the types of DNA damage induced by multifunctional alkylating agents. A deeper understanding of these synthetic lethal interactions could lead to more personalized and effective cancer therapies.

Furthermore, the interplay between DNA damage induced by these agents and the host immune response is a burgeoning field of research. The cellular stress and release of tumor antigens resulting from DNA damage may potentiate the effects of immunotherapies. Investigating the combination of multifunctional alkylating agents with immune checkpoint inhibitors could be a fruitful area of future research.

Finally, the development of novel analytical methods for the sensitive detection and quantification of the specific DNA adducts formed by these agents is crucial. Such methods would not only enhance our understanding of their mechanism of action but could also serve as valuable biomarkers for assessing treatment efficacy and predicting patient outcomes.

常见问题

Q. What are the recommended synthetic protocols for 1,2,4-Tris(methanesulfonyloxy)butane, and how can purity be ensured?

The compound is synthesized via methanesulfonylation of 1,2,4-butanetriol using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine). Key steps include:

- Stoichiometric control : Maintain a 3:1 molar ratio of MsCl to butanetriol to ensure complete substitution.

- Purification : Recrystallization from dichloromethane/hexane yields crystalline product (melting point: 64°C).

- Characterization : Confirm purity via ¹H/¹³C NMR (e.g., δ 3.0–3.2 ppm for methylsulfonyl protons) and HPLC-UV (retention time comparison) .

Q. How should researchers validate the structural integrity of synthesized batches?

Use a combination of:

- Spectroscopic methods : Compare experimental ¹H NMR data with computational predictions (DFT-based chemical shift calculations).

- Thermal analysis : Differential scanning calorimetry (DSC) to verify the sharp melting point (64°C), which indicates high crystallinity .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (340.38 g/mol) .

Q. What analytical techniques are optimal for detecting trace impurities?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) to resolve unreacted starting materials.

- Quantitative NMR : Use ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for purity quantification .

Advanced Research Questions

Q. How can regioselectivity challenges during methanesulfonylation of polyols be addressed?

To minimize byproducts (e.g., partial sulfonates):

- Temperature control : Conduct reactions at 0–5°C to favor primary hydroxyl group substitution.

- Base selection : Bulky bases like DMAP direct sulfonylation to less sterically hindered sites.

- In situ monitoring : Use FTIR to track MsCl consumption (disappearance of S=O stretching at ~1350 cm⁻¹) .

Q. What mechanistic insights explain competing elimination vs. substitution pathways?

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 substitution, while protic solvents may promote E2 elimination.

- Nucleophile strength : Strong nucleophiles (e.g., azides) enhance substitution; weak nucleophiles increase elimination byproducts.

- Product analysis : Use GC-MS to identify dienes (elimination) and 2D NMR (e.g., COSY) to confirm substitution products .

Q. How do computational methods enhance reactivity predictions for this compound?

- Molecular modeling : Density functional theory (DFT) predicts activation energies for nucleophilic attacks at different sulfonate groups.

- Reactivity mapping : Natural bond orbital (NBO) analysis identifies electron-deficient sites (e.g., tertiary sulfonate) prone to substitution .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data?

- Polymorphism : Use X-ray crystallography to identify crystal forms affecting melting points.

- Impurity profiling : LC-MS/MS detects trace solvents (e.g., residual dichloromethane) that depress melting points.

- Cross-validation : Compare experimental IR spectra with theoretical calculations (e.g., Gaussian software) .

Application-Oriented Questions

Q. What strategies optimize the use of this compound as a sulfonating agent in multi-step syntheses?

- Stepwise activation : Sequential substitution of sulfonate groups enables controlled functionalization (e.g., click chemistry).

- Stability studies : Monitor hydrolytic degradation under varying pH (e.g., accelerated stability testing at pH 2–9) .

Q. How can its reactivity be leveraged in synthesizing bioactive molecules?

- Case study : Substitute tertiary sulfonate with azides to generate triazole derivatives (via CuAAC click reactions) for antifungal testing .

- Structure-activity relationships (SAR) : Modify the butane backbone to study steric effects on biological activity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |